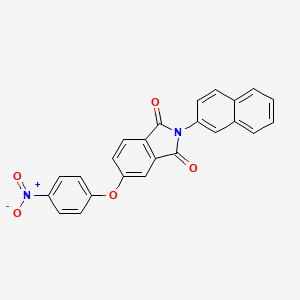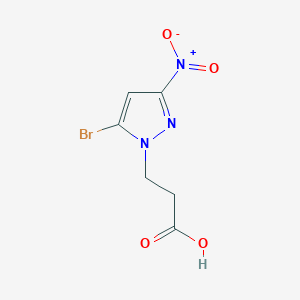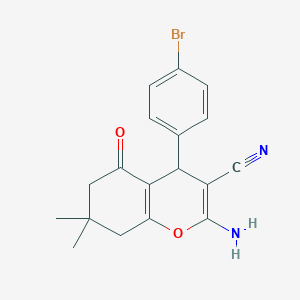
2-(naphthalen-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona es un complejo compuesto orgánico que pertenece a la clase de derivados de isoindol. Este compuesto se caracteriza por la presencia de un anillo de naftaleno, un grupo nitrofenoxi y un núcleo de isoindol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Isoindol: El núcleo de isoindol se puede sintetizar a través de una reacción de ciclización que involucra un derivado de ácido dicarboxílico apropiado y una amina.
Introducción del Anillo de Naftaleno: El anillo de naftaleno se introduce a través de una reacción de acilación de Friedel-Crafts, donde el naftaleno reacciona con un cloruro de acilo en presencia de un catalizador de ácido de Lewis.
Adición del Grupo Nitrofenoxi: El grupo nitrofenoxi se une a través de una reacción de sustitución nucleofílica aromática, donde un derivado de nitrofenol reacciona con el núcleo de isoindol en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, lo que da como resultado la formación de derivados aminofenoxi.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrofílica y nucleofílica, particularmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd / C) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, Br2) y nucleófilos (por ejemplo, NaOH) en condiciones apropiadas.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados aminofenoxi.
Sustitución: Derivados halogenados o sustituidos por nucleófilos.
Aplicaciones Científicas De Investigación
2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y tintes.
Mecanismo De Acción
El mecanismo de acción de 2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibir o modular la actividad de las enzimas involucradas en procesos biológicos críticos.
Interactuando con ADN / ARN: Afecta la expresión genética y la síntesis de proteínas.
Modulación de Vías de Señalización: Influye en las vías de señalización celular que regulan el crecimiento celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
2-(naftalen-2-il)-1H-isoindol-1,3(2H)-diona: Carece del grupo nitrofenoxi, lo que puede resultar en diferentes propiedades químicas y biológicas.
5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona: Carece del anillo de naftaleno, lo que afecta su reactividad general y aplicaciones.
Unicidad
2-(naftalen-2-il)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona es único debido a la combinación de sus elementos estructurales, que confieren una reactividad química distinta y posibles actividades biológicas. La presencia tanto del anillo de naftaleno como del grupo nitrofenoxi mejora su versatilidad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H14N2O5 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-21-12-11-20(31-19-9-7-17(8-10-19)26(29)30)14-22(21)24(28)25(23)18-6-5-15-3-1-2-4-16(15)13-18/h1-14H |
Clave InChI |
ZXQQQYHBAKDVCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)


![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
